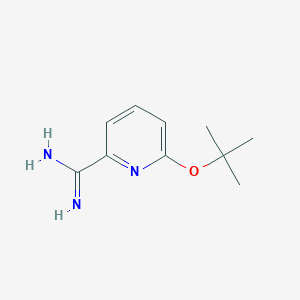

3-Amino-1-(3,5-dimethylphenyl)propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

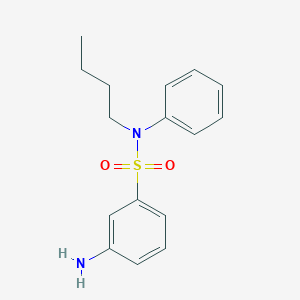

“3-Amino-1-(3,5-dimethylphenyl)propan-1-ol” is a chemical compound with the molecular formula C11H17NO. It has a molecular weight of 179.26 .

Molecular Structure Analysis

The molecular structure of “3-Amino-1-(3,5-dimethylphenyl)propan-1-ol” consists of a three-carbon chain (propan-1-ol) with an amino group (NH2) attached to the first carbon and a 3,5-dimethylphenyl group attached to the third carbon .Applications De Recherche Scientifique

Conformational Analysis and Structural Studies

- Crystal Structures of Derivatives : The conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, as characterized by X-ray diffraction analysis, provide insights into their structural properties. These studies reveal different crystallization behaviors and highlight the significance of hydrogen-bonded chains and rings in determining the crystal packing of these compounds (Nitek et al., 2020).

Applications in Dendrimer Synthesis

- Poly(Ether Imine) Dendrimers : A synthetic strategy for the construction of poly(ether imine) dendrimers using a trifunctional monomer derived from 3-amino-propan-1-ol has been developed. These dendrimers, non-toxic in nature, are highlighted for their potential in biological studies, offering a versatile platform for the development of novel biomaterials (Krishna et al., 2005).

Biocatalysis and Enzymatic Synthesis

- Synthesis of Cyclic Polyamines : An enzymatic method for synthesizing cyclic polyamines from 3-amino-propan-1-ol using horse liver alcohol dehydrogenase (HLADH) illustrates the potential of biocatalysis in creating complex organic molecules. This approach broadens the scope of substrates for HLADH and demonstrates the enzyme's versatility in synthetic organic chemistry (Cassimjee et al., 2012).

Advanced Materials and Chemistry

- Antituberculosis Agents : Phenylorganotin derivatives synthesized with bis(2,6‐dimethylphenyl)amino]benzoic acid have been evaluated as novel antituberculosis agents. These compounds exhibit promising antimycobacterial properties against Mycobacterium tuberculosis, showcasing the potential of organotin compounds in medicinal chemistry and pharmacology (Dokorou et al., 2004).

Antimicrobial Applications

- Antiseptic Properties : Aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane have been synthesized and tested for their antiseptic properties against bacteria and fungi. These compounds demonstrated enhanced antimicrobial efficacy compared to currently used medical antiseptics, indicating their potential application in healthcare and pharmaceuticals (Jafarov et al., 2019).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-amino-1-(3,5-dimethylphenyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8-5-9(2)7-10(6-8)11(13)3-4-12/h5-7,11,13H,3-4,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTBKIGVLPAKFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(CCN)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(3,5-dimethylphenyl)propan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{Bicyclo[2.2.1]heptan-2-yl}piperazine](/img/structure/B1375178.png)

![[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B1375182.png)

![2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1375188.png)

![2-[(Cyclopropylmethoxy)methyl]morpholine](/img/structure/B1375196.png)